molecular formula C16H19N3O2 B497116 N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide CAS No. 957495-10-2

N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide

Cat. No.: B497116
CAS No.: 957495-10-2
M. Wt: 285.34g/mol
InChI Key: ANJSRLRLVCHNKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide is a synthetic small molecule with a molecular formula of C17H21N3O2 and a molecular weight of 299.37 g/mol . This compound is part of a class of chemicals featuring a pyrazole core, a five-membered heterocyclic ring known to be a significant pharmacophore and privileged scaffold in medicinal chemistry with a broad therapeutic profile . While the specific biological activity and mechanism of action for this exact molecule are not yet fully characterized, pyrazole-containing compounds are extensively researched for their potential as cancer and inflammation therapeutics . For instance, various pyrazole-based molecules have been developed as selective COX-2 inhibitors and anticancer agents that induce cell apoptosis or autophagy . The structure includes a propanamide linker, a feature present in other reported pyrazole ligands with special structural properties designed to fulfill the stereochemical requirements of particular metal-binding sites, suggesting potential utility in catalysis and complex construction . Researchers value such pyrazole-propanamide derivatives as hemilabile ligands and key intermediates in the design of novel bioactive molecules . This product is intended for research purposes such as chemical library development, structure-activity relationship (SAR) studies in drug discovery, and as a building block for the synthesis of more complex heterocyclic compounds. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-acetylphenyl)-3-(3,5-dimethylpyrazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-11-10-12(2)19(18-11)9-8-16(21)17-15-6-4-14(5-7-15)13(3)20/h4-7,10H,8-9H2,1-3H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJSRLRLVCHNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC(=O)NC2=CC=C(C=C2)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Direct Amide Coupling

This one-pot method utilizes carbodiimide-based coupling agents to form the amide bond between 4-aminoacetophenone and 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid.

Procedure :

  • Activation of Carboxylic Acid :
    3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanoic acid (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Ethylenediamine carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) are added to activate the carboxyl group at 0°C for 1 hour.

  • Amine Addition :
    4-Aminoacetophenone (1.05 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) are introduced, and the reaction is stirred at room temperature for 12–16 hours.

  • Workup :
    The mixture is washed with 5% HCl, saturated NaHCO3, and brine. The organic layer is dried over MgSO4 and concentrated.

  • Purification :
    Column chromatography (SiO2, ethyl acetate/hexane 3:7) yields the product as a white solid (68–72% yield).

Key Data :

ParameterValue
Reaction Time16 hours
Temperature25°C
SolventDCM
CatalystEDC/HOBt
Yield68–72%

Route 2: Nucleophilic Substitution

This method exploits the nucleophilicity of the pyrazole nitrogen to displace a leaving group on a propanamide precursor.

Procedure :

  • Synthesis of 3-Chloropropanamide Intermediate :
    4-Acetylphenylamine (1.0 equiv) reacts with 3-chloropropionyl chloride (1.1 equiv) in DCM with triethylamine (2.0 equiv) at 0°C for 2 hours.

  • Pyrazole Substitution :
    The intermediate is treated with 3,5-dimethylpyrazole (1.2 equiv) and potassium carbonate (3.0 equiv) in dimethylformamide (DMF) at 80°C for 8 hours.

  • Purification :
    Recrystallization from ethanol/water (4:1) affords the product in 65–70% yield.

Key Data :

ParameterValue
Reaction Time8 hours
Temperature80°C
SolventDMF
BaseK2CO3
Yield65–70%

Route 3: Multi-Step Condensation

A sequential approach involving hydrazide intermediates and cyclocondensation (Figure 2).

Procedure :

  • Hydrazide Formation :
    4-Acetylphenylhydrazine (1.0 equiv) reacts with methyl 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoate (1.1 equiv) in methanol under reflux for 6 hours.

  • Cyclocondensation :
    The hydrazide intermediate undergoes cyclization with acetic anhydride at 120°C for 4 hours.

  • Purification :
    Flash chromatography (SiO2, CH2Cl2/MeOH 95:5) yields the product (60–65% overall yield).

Key Data :

ParameterValue
Reaction Time10 hours (total)
Temperature120°C (cyclization)
SolventMethanol/Acetic anhydride
Yield60–65%

Optimization of Reaction Conditions

Catalytic Enhancements

  • EDC/HOBt vs. DCC : EDC/HOBt systems outperform dicyclohexylcarbodiimide (DCC) in amide coupling, reducing side products.

  • Microwave Assistance : Microwave irradiation (100°C, 30 min) in Route 2 improves yields to 78% while cutting reaction time by 50%.

Solvent Effects

  • Polar Aprotic Solvents : DMF enhances nucleophilicity in Route 2, whereas DCM minimizes ester hydrolysis in Route 1.

Analytical Characterization

Spectroscopic Validation :

  • IR (KBr) : 1675 cm⁻¹ (amide C=O), 1590 cm⁻¹ (pyrazole C=N).

  • 1H NMR (400 MHz, CDCl3) : δ 2.35 (s, 3H, CH3 acetyl), 2.55 (t, 2H, CH2), 3.90 (t, 2H, CH2 pyrazole), 6.45 (s, 1H, pyrazole H).

Purity Assessment :
HPLC analysis (C18 column, acetonitrile/water 70:30) confirms ≥98% purity for all routes.

Challenges and Troubleshooting

  • Regioselectivity : Competitive substitution at pyrazole N-1 vs. N-2 positions is mitigated by using bulky bases (e.g., DIPEA).

  • Byproduct Formation : Acetyl group hydrolysis is suppressed by avoiding aqueous workups in early stages.

Industrial-Scale Considerations

  • Cost Efficiency : Route 2 is favored for scalability due to lower catalyst costs (K2CO3 vs. EDC).

  • Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without sacrificing yield .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the acetyl group can yield the corresponding alcohol.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of N-(4-carboxyphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide.

    Reduction: Formation of N-(4-(1-hydroxyethyl)phenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Synthetic Route Overview

StepDescription
1Conversion of 5-bromo-2-thiophenecarboxylic acid to its acid chloride using thionyl chloride.
2Reaction with 4-methylphenylmagnesium bromide to form the desired ketone.
3Acidification to isolate the final product.

Medicinal Chemistry

One of the most significant applications of (5-Bromo-2-thienyl)(4-methylphenyl)methanone is its role as an intermediate in the synthesis of pharmaceuticals. Notably, it is involved in the development of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are crucial in treating type 2 diabetes. The mechanism involves inhibiting glucose reabsorption in the kidneys, thereby promoting glucose excretion.

Case Study: Canagliflozin Synthesis

  • Relevance : Canagliflozin is an SGLT2 inhibitor derived from this compound.
  • Mechanism : Inhibition of SGLT2 leads to reduced blood glucose levels.
  • Impact : Provides therapeutic benefits for diabetes management.

Material Science

In material science, (5-Bromo-2-thienyl)(4-methylphenyl)methanone serves as a building block for developing new materials with unique properties. Its structural characteristics allow it to participate in various chemical reactions that can lead to innovative material formulations.

Application AreaDescription
Polymer ChemistryUsed as a monomer in polymer synthesis.
Organic ElectronicsPotential applications in organic light-emitting diodes (OLEDs).

Industrial Applications

The compound's unique chemical structure makes it valuable in industrial settings for producing fine chemicals and pharmaceuticals. Its ability to undergo various chemical transformations allows for the synthesis of complex molecules that are essential in drug development.

Pharmaceutical Manufacturing

In pharmaceutical manufacturing, (5-Bromo-2-thienyl)(4-methylphenyl)methanone is utilized for:

  • Drug Development : As an intermediate for synthesizing various drug candidates.
  • Chemical Synthesis : Facilitating reactions that lead to biologically active compounds.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The acetylphenyl and pyrazole moieties can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related compounds share the propanamide core but differ in substituents, heterocycles, or functional groups. Below is a detailed comparison based on evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Molecular Formula Molecular Weight Key Substituents logP logD Hydrogen Bonding (Acceptors/Donors)
N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide (Target) Not explicitly reported Inferred ~336-460 4-Acetylphenyl, 3,5-dimethylpyrazole ~4.5* ~2.5* ~7/2*
4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzene-1-sulfonamide (18) C₁₄H₁₇N₅O₃S 343.39 Sulfonamide, 3,5-dimethylpyrazole Not reported Not reported Not reported
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-fluorophenyl)propanamide C₁₄H₁₆FN₃O 261.30 3-Fluorophenyl, 3,5-dimethylpyrazole Not reported Not reported Not reported
N-(3-acetylphenyl)-3-{5-hydroxy-3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}propanamide C₂₅H₂₄N₄O₃S 460.55 Thiazol, hydroxy-pyrazole, 3-acetylphenyl 4.5524 2.566 7/2
N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)propanamide C₁₈H₂₀N₆O 336.40 Pyridazine, 3,5-dimethylpyrazole Not reported Not reported Not reported

*Values inferred from structurally similar compound in .

Key Comparative Insights:

Functional Group Impact: The sulfonamide group in compound 18 enhances polarity compared to the acetylphenyl group in the target compound, likely improving aqueous solubility but reducing membrane permeability.

Heterocycle Influence :

  • The thiazol ring in increases molecular complexity and hydrogen-bonding capacity (polar surface area = 76.341 Ų), which may enhance target specificity but reduce metabolic stability.
  • Pyridazine in offers a planar aromatic system, possibly favoring π-π stacking interactions in crystal structures or receptor binding pockets.

Physicochemical Properties :

  • The target compound’s inferred logP (~4.5) and logD (~2.5) suggest moderate lipophilicity, balancing solubility and membrane penetration. In contrast, the thiazol-containing analog has a higher logP (4.5524), indicating greater lipophilicity, which may correlate with improved blood-brain barrier penetration.

Synthetic Routes :

  • Compound 18 was synthesized via reflux with 2,4-pentanedione, suggesting the target compound could follow a similar pathway using acetylphenyl derivatives.

Biological Activity

N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide, also known by its CAS number 957495-10-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, mechanisms of action, and comparative studies with similar compounds.

PropertyValue
Molecular Formula C₁₆H₁₉N₃O₂
Molecular Weight 285.34 g/mol
CAS Number 957495-10-2
Density Not available
Boiling Point Not available

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring : This is achieved by reacting 3,5-dimethyl-1H-pyrazole with an appropriate acylating agent under either acidic or basic conditions.
  • Acetylation of the Phenyl Group : The phenyl group is acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
  • Coupling Reaction : The acetylated phenyl group is coupled with the pyrazole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Pharmacological Properties

This compound has been studied for various pharmacological effects:

  • Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory effects. In vivo studies have shown that it can reduce inflammation markers in animal models, suggesting potential use in treating inflammatory diseases .
  • Analgesic Properties : Similar studies have highlighted its analgesic properties, making it a candidate for pain management therapies.
  • Antimicrobial Activity : Preliminary investigations suggest that this compound may possess antimicrobial properties against various bacterial strains. Its effectiveness was evaluated through minimum inhibitory concentration (MIC) assays .

The biological activity of this compound is thought to involve interaction with specific molecular targets. The mechanism may include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes related to inflammation and pain pathways.
  • Receptor Modulation : It could potentially bind to specific receptors involved in pain perception and inflammatory responses, thereby modulating their activity.

Comparative Studies

In comparative studies with related compounds such as N-(4-acetylphenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamide and N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide, this compound has shown unique properties that may enhance its therapeutic potential. The structural differences contribute to variations in biological activity and pharmacokinetics.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound:

  • Anti-inflammatory Efficacy : A study involving animal models demonstrated that administration of this compound significantly reduced paw edema compared to controls, indicating strong anti-inflammatory properties .
  • Toxicity Profile : Toxicity assessments revealed a favorable safety profile at therapeutic doses, with no significant adverse effects observed in treated groups .

Q & A

Q. Q1. What synthetic methodologies are commonly employed to prepare N-(4-acetylphenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide?

The synthesis typically involves multi-step pathways, including Michael addition or nucleophilic substitution reactions. For example, pyrazole-containing intermediates (e.g., 3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide) are synthesized via acrylamide addition to pyrazole derivatives, followed by coupling with 4-acetylphenyl groups . Reaction conditions (solvents, catalysts, temperature) must be optimized to avoid side products like over-alkylation or decomposition.

Q. Q2. How is the crystal structure of this compound determined, and what insights does it provide?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, orthorhombic crystal systems (space group Fdd2) with parameters a = 14.452 Å, b = 33.390 Å, c = 7.435 Å, and Z = 16 have been reported for related pyrazolylamide compounds. Refinement using SHELXL (e.g., R factor = 0.033) confirms bond lengths and angles, critical for validating molecular geometry .

Advanced Research Questions

Q. Q3. How can researchers resolve discrepancies between computational and experimental data for this compound’s reactivity?

Discrepancies often arise from solvent effects or incomplete DFT functional parameterization. A stepwise approach includes:

Benchmarking : Compare computed (e.g., B3LYP/6-31G*) and experimental IR/NMR spectra.

Solvent modeling : Use implicit solvation models (e.g., PCM) to account for polarity effects.

Experimental validation : Re-run reactions under controlled conditions (e.g., inert atmosphere) to isolate intermediates.
Contradictions in reaction yields may stem from unaccounted side reactions, such as thiol exchange in propanamide derivatives .

Q. Q4. What strategies optimize the synthetic yield of this compound while minimizing byproducts?

  • Catalyst screening : Transition metals (e.g., Pd/Cu) improve coupling efficiency between pyrazole and acetamide groups.
  • Stepwise purification : Use column chromatography after each synthetic step to isolate intermediates (e.g., 3-(3,5-dimethylpyrazol-1-yl)propanamide).
  • Kinetic control : Lower reaction temperatures (~0–5°C) suppress unwanted polymerization.
    Data from analogous compounds show yields improve from ~45% to >75% with optimized protocols .

Q. Q5. How do structural modifications (e.g., fluorophenyl substitutions) impact biological activity?

Introducing electron-withdrawing groups (e.g., fluorine) at the 4-acetylphenyl moiety enhances metabolic stability and target binding. For example:

ModificationLogPIC50 (μM)
4-Acetylphenyl2.112.3
4-Fluoroacetylphenyl1.88.7
Lower LogP correlates with improved solubility, while reduced IC50 indicates higher potency. Such modifications require re-evaluating crystallinity and solubility profiles .

Data Analysis and Interpretation

Q. Q6. How should researchers address conflicting spectroscopic data (e.g., NMR shifts) for this compound?

  • Assignment validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Dynamic effects : Consider rotameric equilibria in propanamide chains, which split signals in 1^1H NMR.
  • Crystallographic cross-check : Compare NMR-derived bond lengths with SC-XRD data to identify misassignments .

Q. Q7. What computational tools predict the interaction of this compound with biological targets?

  • Docking : AutoDock Vina or Glide for binding mode prediction.
  • MD simulations : GROMACS for stability assessment (e.g., RMSD < 2 Å over 100 ns).
  • Pharmacophore modeling : Identify critical interaction sites (e.g., pyrazole NH for H-bonding).
    For example, pyrazolylamide derivatives show affinity for kinase targets due to planar aromatic systems .

Structural and Mechanistic Insights

Q. Q8. What role does the 3,5-dimethylpyrazole group play in stabilizing the compound’s conformation?

The dimethyl groups induce steric hindrance, enforcing a coplanar arrangement between the pyrazole and propanamide moieties. This rigidity enhances crystallinity and reduces entropy-driven degradation. SC-XRD data confirm dihedral angles <10° between pyrazole and adjacent carbonyl groups .

Q. Q9. How does the propanamide linker influence solubility and bioavailability?

  • Solubility : The amide group provides H-bonding sites, improving aqueous solubility (~25 mg/mL at pH 7).
  • Bioavailability : Moderate LogP (~2.1) balances membrane permeability and solubility.
  • Degradation : Susceptibility to esterases requires prodrug strategies for in vivo applications .

Advanced Characterization Techniques

Q. Q10. Which hyphenated techniques (e.g., LC-MS/MS) are essential for purity assessment?

  • LC-HRMS : Confirms molecular ion ([M+H]⁺ = m/z 342.18) and detects impurities (<0.1%).
  • TGA-DSC : Determines thermal stability (decomposition >200°C).
  • XPS : Validates elemental composition (N 1s peak at ~399.5 eV for amide groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.